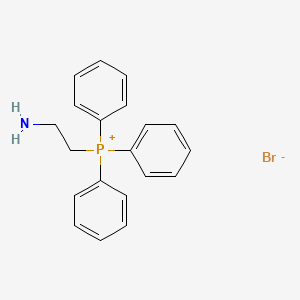

(2-Aminoethyl)triphenylphosphonium Bromide

Description

Significance of Triphenylphosphonium Derivatives in Organic Chemistry

Within the broader family of QPSs, triphenylphosphonium (TPP) derivatives hold a prominent position. The triphenylphosphine (B44618) (PPh3) moiety, a common precursor to these salts, is a widely used reagent in organic synthesis due to its nucleophilicity and reducing character. researchgate.netmdpi.com When incorporated into a quaternary salt, the lipophilic (fat-loving) nature of the three phenyl rings allows the TPP cation to readily cross cell membranes. This property is particularly significant in biochemical research, as it enables the targeted delivery of molecules to the mitochondria of cells. ontosight.aiiu.edu This mitochondrial targeting strategy has been extensively explored for the development of novel anticancer agents and other therapeutic compounds. iu.educhemscene.com

Overview of (2-Aminoethyl)triphenylphosphonium Bromide's Research Landscape

This compound is a specific derivative within the TPP family that features a primary amino group at the terminus of the ethyl chain. While the broader class of amino-functionalized TPP salts has been utilized in various applications, the dedicated research landscape for this particular compound appears to be limited. Much of the available information comes from its inclusion in chemical supplier catalogs and its use as a reagent in larger synthetic schemes, rather than being the primary subject of extensive research studies. However, its structural features suggest potential applications in areas where both the phosphonium (B103445) core and the reactive primary amine can be exploited. For instance, it has been used in the modification of peptides, where the amino group provides a point of attachment. mdpi.com

Historical Context of Related Phosphonium Reagents

The history of phosphonium reagents is rich and dates back to the development of the Wittig reaction in the 1950s, a Nobel Prize-winning method for the synthesis of alkenes from aldehydes and ketones using phosphorus ylides derived from phosphonium salts. researchgate.net This discovery revolutionized organic synthesis and remains a cornerstone of the field. Another significant historical application of phosphonium salts is their use as coupling reagents in peptide synthesis. carlroth.com While initially dominated by carbodiimides, phosphonium-based reagents, often referred to as onium salts, emerged as highly efficient alternatives for forming amide bonds with reduced side reactions. carlroth.com These historical applications have paved the way for the development and investigation of a wide array of functionalized phosphonium salts, including this compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17,21H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDLFWPVJJOQLZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCN)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrNP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597918 | |

| Record name | (2-Aminoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89996-00-9 | |

| Record name | (2-Aminoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Aminoethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Preparation Techniques

Conventional Synthetic Routes for (2-Aminoethyl)triphenylphosphonium Bromide

The most common and conventional method for synthesizing this compound involves the direct reaction of triphenylphosphine (B44618) with a suitable haloamine precursor. This approach is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, a widely used transformation in organic synthesis. youtube.comgoogleapis.comgoogle.comlumenlearning.com

The synthesis is typically achieved by reacting triphenylphosphine with a 2-haloethylamine, such as 2-bromoethylamine (B90993) hydrobromide or 2-chloroethylamine (B1212225) hydrobromide. In this SN2 reaction, the phosphorus atom of triphenylphosphine, which possesses a lone pair of electrons, acts as the nucleophile. youtube.comwalisongo.ac.id It attacks the electrophilic carbon atom of the haloamine that is bonded to the halogen, leading to the displacement of the halide ion (the leaving group). youtube.comchemguide.co.ukchemguide.co.uk

The general mechanism for this reaction is as follows: (C₆H₅)₃P + Br-CH₂CH₂-NH₃⁺ Br⁻ → [(C₆H₅)₃P⁺-CH₂CH₂-NH₃⁺] 2Br⁻

This reaction is characteristic of SN2 processes, where the rate is dependent on the concentration of both the nucleophile (triphenylphosphine) and the electrophile (haloamine). nih.gov The reactivity of the haloamine is influenced by the nature of the halogen, with reactivity generally following the trend I > Br > Cl, consistent with the leaving group's ability. googleapis.com

The stoichiometry of the reactants is a critical parameter that must be optimized to maximize the conversion to the desired phosphonium (B103445) salt and minimize unreacted starting materials. In many syntheses of phosphonium salts, the reactants are combined in nearly equimolar ratios. However, to drive the reaction towards completion, a slight excess of one of the reagents may be employed. nih.gov For instance, using a slight excess of the haloamine can ensure that all of the more valuable triphenylphosphine is consumed. Conversely, an excess of triphenylphosphine might be used if the haloamine is particularly volatile or prone to side reactions.

The optimal ratio is often determined empirically to achieve the highest possible yield. The table below illustrates how varying the molar ratio of reactants can influence the yield in a typical phosphonium salt synthesis.

| Molar Ratio (Triphenylphosphine : Haloamine) | Theoretical Yield (%) | Observed Conversion (%) |

|---|---|---|

| 1 : 1 | 100 | 85 |

| 1 : 1.2 | 100 | 95 |

| 1.2 : 1 | 100 | 92 |

Purification Strategies for Isolation and Enhancement of Product Purity

The isolation and purification of this compound are critical steps to ensure a high-purity product, which is essential for its subsequent applications. Various strategies are employed to remove unreacted starting materials, byproducts, and other impurities. googleapis.com

Recrystallization Techniques for Solid Product Isolation

Recrystallization is a primary and highly effective method for purifying solid phosphonium salts like this compound. google.com The technique relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then allowed to cool slowly. As the solution cools, the solubility of the phosphonium salt decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. researchgate.net

The choice of solvent is crucial for successful recrystallization. Often, a single solvent is not sufficient, and a binary solvent system is employed. Common solvent systems for phosphonium salts include mixtures like chloroform (B151607)/ethyl acetate (B1210297) or methylene (B1212753) chloride-ethyl acetate. rsc.orgcdnsciencepub.com For hygroscopic salts, which tend to absorb moisture and become oily, it is important to use dry solvents and potentially perform re-evaporation from a dry, aprotic solvent like toluene (B28343) to remove water before attempting crystallization. researchgate.net In some cases, techniques like vapor diffusion, where a non-solvent is slowly introduced into a solution of the compound, can be used to induce crystallization. researchgate.net

| Solvent System | Application Notes | Reference |

|---|---|---|

| Chloroform / Ethyl Acetate | A common system for recrystallizing various triphenylphosphonium salts. The product is dissolved in hot chloroform, and ethyl acetate is added to induce precipitation upon cooling. | rsc.org |

| Methylene Chloride / Ethyl Acetate | Effective for purifying phosphonium salts, where the product crystallizes out from the cooled mixture. | cdnsciencepub.com |

| Methanol (B129727) / Diethyl Ether | Used for isolating phosphonium salts that are soluble in methanol and insoluble in diethyl ether. | nih.gov |

| Toluene / Hexane (Vapor Diffusion) | A suitable method for compounds that are difficult to crystallize, particularly for oily or hygroscopic salts. Hexane acts as the non-solvent. | researchgate.net |

Chromatographic Methods for Mixture Separation

When recrystallization is insufficient to achieve the desired purity, chromatographic techniques are employed. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

For a polar and ionic compound like this compound, column chromatography using a polar stationary phase such as silica (B1680970) gel or alumina (B75360) is common. rsc.org The choice of the mobile phase (eluent) is critical. A single solvent or a mixture of solvents with varying polarities is used to elute the components from the column. For instance, a gradient of increasing polarity, such as starting with ethyl acetate and gradually adding methanol, can be effective. nih.gov The separation is monitored by techniques like Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. nih.gov

In some cases, specialized chromatographic techniques might be necessary. For example, ion-exchange chromatography could be a viable option, exploiting the positive charge of the phosphonium cation.

Solvent Extraction Protocols for Product Work-up

Solvent extraction, or liquid-liquid extraction, is a fundamental work-up procedure used to separate the desired product from impurities based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov

Industrial Scale Production Approaches and Process Optimization

Transitioning the synthesis of phosphonium salts from a laboratory setting to an industrial scale presents several challenges that require careful process optimization. google.com Key considerations include cost-effectiveness, safety, efficiency, and environmental impact.

For industrial production, the choice of starting materials is critical. While alkyl bromides and iodides show higher reactivity, alkyl chlorides are often preferred due to their lower cost and greater thermal stability during purification steps like distillation. googleapis.comgoogle.com However, the lower reactivity of chlorides necessitates harsher reaction conditions (higher temperatures and longer reaction times) or the use of catalysts or additives to achieve a high conversion rate. googleapis.com

Process optimization involves a systematic study of reaction parameters:

Solvent Selection: Solvents like acetonitrile (B52724), N,N-dimethylformamide (DMF), or toluene are commonly used. googleapis.com On an industrial scale, factors such as solvent cost, toxicity, and ease of recovery are paramount.

Temperature and Reaction Time: These parameters are optimized to maximize the reaction rate and yield while minimizing the formation of degradation products. googleapis.com

Stoichiometry: The molar ratio of reactants, such as triphenylphosphine to the alkyl halide, is adjusted to ensure complete conversion of the limiting reagent and to simplify purification. An excess of the phosphine (B1218219) is sometimes used, but this can complicate the isolation of the final product. googleapis.com

Purification: Efficient, scalable purification methods are essential. While chromatography may be used for high-purity applications, industrial processes often favor crystallization due to its lower cost and higher throughput. google.com The development of a robust crystallization process that consistently yields the desired purity is a key aspect of process optimization.

Comparative Analysis of Diverse Synthetic Strategies for Functionalized Phosphonium Salts

Several synthetic routes exist for the preparation of functionalized phosphonium salts, each with its own advantages and limitations. The classical and most common method is the alkylation of a tertiary phosphine , typically triphenylphosphine, with an alkyl halide. google.comorganic-chemistry.org This SN2 reaction is straightforward and widely applicable. The reactivity of the halide follows the order I > Br > Cl. google.com

Alternative strategies have been developed to accommodate different functional groups and starting materials. A four-component reaction involving an arene, an aldehyde, a phosphine, and an acid provides a convergent route to certain phosphonium salts. researchgate.net Another approach involves the reaction of allylic alcohols with triphenylphosphine hydrobromide , which is a well-established method for preparing allyl triphenylphosphonium salts. nih.gov More recent developments include photocatalytic methods that utilize organothianthrenium salts as precursors, allowing for late-stage functionalization with broad functional group compatibility. rsc.org

| Synthetic Strategy | Typical Reactants | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Alkylation of Tertiary Phosphines | Triphenylphosphine + Alkyl Halide (e.g., 2-bromoethylamine) | Well-established, straightforward, wide substrate scope. | Requires synthesis of the alkyl halide; reactivity depends on the halide (Cl < Br < I). | google.com |

| Four-Component Reaction | Arene Nucleophile + Aldehyde + Phosphine + Acid | Convergent, one-pot synthesis from readily available starting materials. | Limited to specific substitution patterns; potential for side reactions. | researchgate.net |

| From Allylic Alcohols | Allylic Alcohol + Triphenylphosphine Hydrobromide | Direct conversion of alcohols to phosphonium salts, avoiding the need to prepare halides. | Limited to the synthesis of allylic phosphonium salts. | nih.gov |

| Photocatalysis from Organothianthrenium Salts | Organothianthrenium Salt + Tertiary Phosphine | High yields, broad functional group tolerance, suitable for late-stage functionalization. | Requires specialized starting materials and photocatalytic setup. | rsc.org |

Chemical Reactivity and Transformation Pathways

Utilization as a Precursor in Wittig Reaction Chemistry

The most prominent application of phosphonium (B103445) salts, including (2-Aminoethyl)triphenylphosphonium bromide, is in the Wittig reaction, a Nobel Prize-winning method for alkene synthesis. researchgate.netua.pt This reaction provides a reliable and highly specific method for converting aldehydes and ketones into alkenes, where the location of the new double bond is precisely determined by the position of the original carbonyl group. researchgate.netacs.org

The core of the Wittig reaction is the formation of a phosphorus ylide, also known as a phosphorane. chemscene.com An ylide is a neutral, dipolar species with adjacent positive and negative charges. acs.org this compound serves as the stable precursor to the corresponding ylide. The process is initiated by treating the phosphonium salt with a strong base. The base abstracts a proton from the carbon atom alpha (adjacent) to the phosphorus center, which is acidic due to the electron-withdrawing effect of the positively charged phosphorus. ua.ptacs.org

Commonly used strong bases for this deprotonation include organolithium reagents like n-butyllithium (n-BuLi) or alkali metal alkoxides such as potassium tert-butoxide. ua.ptchemscene.com The resulting ylide is a potent carbon nucleophile. acs.org This nucleophilic ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. researchgate.net This initial addition leads to a four-membered ring intermediate known as an oxaphosphetane. researchgate.netua.pt This intermediate is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the final products: the desired alkene and triphenylphosphine (B44618) oxide, a thermodynamically very stable byproduct that drives the reaction to completion. researchgate.netacs.org

| Step | Reactants | Process | Intermediate/Product |

| 1. Ylide Formation | Phosphonium Salt, Strong Base | Deprotonation | Phosphorus Ylide |

| 2. Nucleophilic Attack | Ylide, Aldehyde/Ketone | C-C Bond Formation | Betaine/Oxaphosphetane |

| 3. Decomposition | Oxaphosphetane | Cycloreversion | Alkene, Triphenylphosphine Oxide |

The functional groups present in this compound make it a potential building block for the synthesis of nitrogen-containing heterocyclic compounds. nih.gov A powerful strategy for forming such rings is the intramolecular aza-Wittig reaction. researchgate.net This reaction involves an iminophosphorane—a nitrogen analog of a Wittig reagent—reacting with a carbonyl group within the same molecule. researchgate.net

The synthesis can be envisioned to start with the modification of the primary amino group of this compound. For instance, the amine can be converted to an azide, which then reacts with triphenylphosphine (in a Staudinger reaction) to form an iminophosphorane. If the molecule is also designed to contain a suitably positioned aldehyde, ketone, or ester group, a subsequent intramolecular cyclization can occur. researchgate.net This aza-Wittig cyclization results in the formation of a cyclic imine, which is a versatile intermediate for a wide range of nitrogen heterocycles, from simple monocyclic systems to complex polycyclic structures. researchgate.netresearchgate.net This methodology has been successfully used to prepare five-, six-, and seven-membered nitrogen-containing rings. researchgate.net

Involvement in Multicomponent Organic Syntheses

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates portions of all the starting materials. acs.org These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. acs.org The structure of this compound, featuring a primary amine, makes it a suitable component for well-known isocyanide-based MCRs such as the Ugi and Passerini reactions. acs.org

In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form a bis-amide product. acs.org this compound could serve as the amine component. Its participation would result in a final product containing the (triphenylphosphonium)ethyl moiety, thereby creating complex molecules functionalized with a phosphonium group, which could be valuable for further synthetic elaborations or for imparting specific physicochemical properties.

| MCR Type | Typical Components | Potential Role of the Compound | Resulting Structure |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Amine Component | Bis-amide with a pendant (triphenylphosphonium)ethyl group |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | (After modification) | α-Acyloxy amide with a pendant (triphenylphosphonium)ethyl group |

Functional Group Interconversions Mediated by the Compound

The phosphorus center in this compound and its derivatives can undergo transformations involving changes in its oxidation state and bonding environment.

The most significant transformation leading to a phosphine (B1218219) oxide occurs as an integral part of the Wittig reaction. After the phosphonium ylide adds to a carbonyl compound and the oxaphosphetane intermediate is formed, the final step is its decomposition. acs.org This step involves the cleavage of the carbon-phosphorus and carbon-oxygen bonds and the formation of a carbon-carbon double bond (the alkene) and a very stable phosphorus-oxygen double bond. The phosphorus-containing byproduct is triphenylphosphine oxide. acs.org In this molecule, the phosphorus atom is in the +5 oxidation state, the same as in the starting phosphonium salt, but its bonding environment has changed from a tetrahedral phosphonium ion to a tetrahedral phosphine oxide.

While the formation of ylides is the most common fate of phosphonium salts, pathways exist for their reduction to phosphine derivatives. This transformation involves the reduction of the P(V) center to a P(III) center and requires the cleavage of a phosphorus-carbon bond. Electrochemical methods have been shown to reduce phosphonium salts. This process involves the transfer of electrons to the phosphonium cation, which can lead to the cleavage of one of the P-C bonds, yielding a tertiary phosphine. For this compound, such a reductive cleavage could potentially yield triphenylphosphine and an aminoethyl fragment, or less commonly, (2-aminoethyl)diphenylphosphine. This pathway is less synthetically common than the Wittig reaction but represents a fundamental reactivity pattern of phosphonium salts.

Nucleophilic Substitution Reactions at the Bromide Moiety

In the structure of this compound, the bromide ion is not covalently bonded to the carbon backbone but exists as a counter-ion to the positively charged phosphonium cation. Therefore, it does not participate in nucleophilic substitution reactions in the way a leaving group on an alkyl chain would. Instead, the bromide anion can be readily replaced by other anions through ion exchange processes. google.com

These anion exchange reactions are a common and straightforward method for modifying the properties of phosphonium salts, such as their solubility or melting point. google.com The exchange is typically achieved by reacting the phosphonium bromide salt with a salt or an acid containing the desired new anion. The reaction is often driven to completion by the precipitation of an insoluble salt or by using a solvent in which the starting material is soluble but the product is not. For example, phosphonium hexafluorophosphates and tetrafluoroborates are commonly prepared from the corresponding bromide or chloride salts through an anion exchange process. google.com

Below is a table illustrating typical anion exchange reactions applicable to phosphonium halides.

| Starting Phosphonium Salt | Reagent | New Anion (X⁻) | Resulting Phosphonium Salt | Solvent |

| R₄P⁺Br⁻ | Sodium Tetrafluoroborate (NaBF₄) | Tetrafluoroborate (BF₄⁻) | R₄P⁺BF₄⁻ | Acetone |

| R₄P⁺Br⁻ | Hexafluorophosphoric Acid (HPF₆) | Hexafluorophosphate (PF₆⁻) | R₄P⁺PF₆⁻ | Water |

| R₄P⁺Br⁻ | Silver Nitrate (AgNO₃) | Nitrate (NO₃⁻) | R₄P⁺NO₃⁻ | Methanol (B129727)/Water |

| R₄P⁺Br⁻ | Sodium Acetate (B1210297) (CH₃COONa) | Acetate (CH₃COO⁻) | R₄P⁺CH₃COO⁻ | Methanol |

Table 1: Examples of Anion Exchange Reactions for Phosphonium Salts. google.com

Advanced Applications in Academic Chemistry Research

Catalytic Applications in Organic Transformations

(2-Aminoethyl)triphenylphosphonium bromide, a member of the quaternary phosphonium (B103445) salts family, is a subject of investigation for its potential catalytic activities in various organic reactions. The core of its catalytic potential lies in the positively charged phosphorus atom and the lipophilic triphenyl groups.

Quaternary phosphonium salts are recognized for their utility as phase-transfer catalysts (PTCs). ontosight.ainbinno.com This technique is instrumental in facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. nbinno.comfluorochem.co.uk The fundamental principle involves the phosphonium cation pairing with an anionic reactant from the aqueous phase. This newly formed ion pair, possessing sufficient lipophilicity due to the phenyl groups, can then migrate into the organic phase to react with the organic-soluble substrate. nbinno.com After the reaction, the phosphonium cation can return to the aqueous phase to transport another anion, thus completing the catalytic cycle. nbinno.com

The application of phosphonium salts as PTCs can lead to increased reaction rates, milder reaction conditions (e.g., lower temperatures), and improved yields and selectivity. nbinno.com They are explored in a variety of synthetic transformations, including alkylations, nucleophilic substitutions (such as cyanation and halogen exchange), and oxidation reactions. nbinno.com While research explores various phosphonium salts, the presence of the triphenylphosphonium group in this compound provides the necessary lipophilicity and stability for such catalytic applications. nbinno.com The amino group also offers a site for potential modification to fine-tune the catalyst's properties.

| Catalyst Class | Mechanism of Action | Key Structural Feature | Potential Applications |

|---|---|---|---|

| Quaternary Phosphonium Salts | Transports anionic reactants across phase boundaries (e.g., aqueous to organic). nbinno.comnbinno.com | Lipophilic cation (e.g., Triphenylphosphonium) and a counter-anion. nbinno.com | Alkylation, Nucleophilic Substitution, Oxidation. nbinno.com |

The field of asymmetric catalysis, which aims to create chiral molecules with a specific three-dimensional arrangement, has also seen the use of phosphonium salts. In asymmetric phase-transfer catalysis, chiral, non-racemic catalysts are employed to yield enantiomerically enriched products. core.ac.uk Research in this area often involves modifying the structure of the phosphonium salt, for instance, by incorporating chiral groups derived from natural products like Cinchona alkaloids. core.ac.uk The goal is to create a chiral environment around the transported anion, which influences the stereochemical outcome of the reaction. For this compound, the terminal amino group presents a convenient handle for attaching chiral auxiliaries, making it a viable scaffold for the development of new asymmetric phase-transfer catalysts.

Investigations focus on how modifications to the catalyst's structure, including steric and electronic factors, impact selectivity and activity. core.ac.uk The stability and broad compatibility of the phosphonium core make it a versatile choice for these complex chemical transformations. fluorochem.co.uknbinno.com While tertiary phosphines are well-established as ligands in transition-metal-catalyzed enantioselective reactions, the direct use of chiral phosphonium salts in phase-transfer catalysis represents a distinct, metal-free approach to asymmetric synthesis. rsc.orgresearchgate.net

Research in Mitochondrial Biology and Diagnostics

The triphenylphosphonium (TPP⁺) cation is a key structural motif for targeting the mitochondria of living cells. nih.govpeerj.comnih.gov This property has made TPP⁺-containing molecules, including this compound, valuable tools in the study of mitochondrial function and in the development of mitochondria-targeted diagnostics and therapeutics. nih.govresearchgate.net

The selective accumulation of TPP⁺-based compounds within mitochondria is driven by the organelle's large negative membrane potential. nih.govresearchgate.net Mitochondria possess an inner membrane with a significant electrical potential difference (approximately -150 to -180 mV) relative to the cytoplasm, with the inside (the matrix) being negative. nih.gov

The mechanism involves several key steps:

Cellular Uptake: The lipophilic nature of the TPP⁺ cation, conferred by the three phenyl rings, allows it to permeate the plasma membrane and enter the cell's cytoplasm. nih.gov

Mitochondrial Targeting: Once in the cytoplasm, the positive charge of the TPP⁺ cation drives its accumulation in the negatively charged mitochondrial matrix. peerj.comnih.gov

Concentration Gradient: This process allows the TPP⁺-conjugated molecule to accumulate to concentrations several hundred-fold higher inside the mitochondria compared to the cytoplasm, against its concentration gradient. nih.govresearchgate.net

This charge-mediated targeting is a robust and widely used strategy for delivering molecules specifically to mitochondria. peerj.comresearchgate.net The stability of the TPP⁺ moiety in biological systems further enhances its utility as a reliable mitochondrial vector. nih.gov

| Step | Physicochemical Driver | Description |

|---|---|---|

| 1. Cellular Entry | Lipophilicity | The lipophilic triphenylphosphonium cation facilitates passage across the cell's plasma membrane into the cytoplasm. nih.gov |

| 2. Mitochondrial Accumulation | Electrostatic Attraction | The positive charge of the TPP⁺ cation is attracted to the large negative membrane potential of the inner mitochondrial membrane. peerj.comnih.gov |

| 3. High Intramitochondrial Concentration | Nernst Equation Principle | Driven by the membrane potential, the cation accumulates in the mitochondrial matrix at concentrations up to 1000-fold higher than in the cytoplasm. nih.govresearchgate.net |

The TPP⁺ group serves as a highly effective "molecular address tag" for delivering specific cargo to mitochondria. nih.gov Researchers covalently link the TPP⁺ moiety to a wide array of molecules, including fluorescent dyes, antioxidants, and sensors for reactive oxygen species (ROS), to create mitochondria-targeted probes. nih.gov this compound is well-suited for this purpose, as its primary amino group provides a reactive site for conjugation to the molecule of interest.

The synthesis strategy typically involves creating a chemical bond between the amino group of the phosphonium salt and a suitable functional group on the probe molecule (e.g., a carboxylic acid or an activated ester). nih.gov This approach has been used to develop a variety of diagnostic tools:

Redox Probes: To detect and quantify ROS and reactive nitrogen species (RNS) at their primary site of production within the cell. nih.gov

Fluorescent Probes: To stain and visualize mitochondria in living cells for imaging studies. nih.gov For example, probes with aggregation-induced emission (AIE) characteristics have been conjugated to TPP⁺ to specifically light up mitochondria in cancer cells. nih.gov

Therapeutic Agents: To deliver drugs directly to the mitochondria, which is a key target in diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net

Mitochondria are central to cellular energy production through the process of oxidative phosphorylation (OXPHOS). nih.govmdpi.com Compounds that accumulate in mitochondria can influence these bioenergetic pathways. TPP⁺-containing molecules are used as tools to probe and understand these processes. nih.gov

However, it is important to note that the TPP⁺ moiety itself is not biologically inert. Studies have shown that TPP⁺-conjugated compounds can inhibit oxidative phosphorylation, independent of the attached cargo. nih.gov This effect on mitochondrial respiration can confound the interpretation of results but can also be exploited as a research tool. By observing how these compounds alter parameters like oxygen consumption, ATP production, and mitochondrial membrane potential, researchers can gain insights into the function and dysfunction of the electron transport chain. nih.govnih.gov For instance, the accumulation of certain TPP⁺ probes in cancer cells has been shown to decrease their membrane potential, induce ROS generation, and inhibit ATP production, highlighting their potential to modulate cellular bioenergetics. nih.gov

Conjugation to Peptides and Other Biomolecules for Targeted Research

The primary amino group of this compound serves as a key functional handle for its covalent attachment to biomolecules. In peptide chemistry, this compound is particularly useful for modifying the C-terminal carboxyl group. Researchers have utilized amines like (2-aminoethyl)(triphenyl)phosphonium bromide to react with the activated carboxyl terminus of synthesized peptides. worktribe.com This conjugation strategy results in a peptide that is tagged with a TPP cation, a moiety known to facilitate penetration through biological membranes due to its positive charge and high lipophilicity. sigmaaldrich.com This approach allows for the targeted delivery of peptides to specific cellular compartments, such as the mitochondria, which possess a significant negative membrane potential.

Contributions to Antimicrobial Research

The triphenylphosphonium cation itself exhibits antibacterial properties, and its incorporation into other molecules is a prominent strategy in the development of new antimicrobial agents. worktribe.com

Exploration as a Precursor for Novel Antimicrobial Agents

This compound is a key precursor in the development of novel, dual-acting antimicrobial agents. sigmaaldrich.com The strategy involves covalently linking the TPP moiety, via its aminoethyl linker, to an existing antibiotic. This creates a hybrid or chimeric compound designed to overcome bacterial resistance and enhance efficacy. sigmaaldrich.com

One notable example is the creation of TPP derivatives of chloramphenicol. sigmaaldrich.com By modifying the antibiotic, researchers aim to create a molecule that not only targets its original site of action—the bacterial ribosome—but also possesses a second mechanism of action conferred by the TPP group. sigmaaldrich.com This dual-action approach is a promising strategy to combat drug-resistant microorganisms. sigmaaldrich.com Similarly, the compound has been used as a precursor to modify peptide sequences related to potent antimicrobial peptides (AMPs) like bactenecin (B179754) 7 and oncocin 112. worktribe.com

Studies on Antimicrobial Mechanisms at the Cellular Level

The antimicrobial mechanism of agents derived from this compound is often multifaceted. The core principle relies on the properties of the TPP cation. This positively charged group is dispersed over its three phenyl rings, allowing it to readily penetrate the lipid bilayers of bacterial cell membranes. sigmaaldrich.com

Once conjugated to another antibiotic, the resulting compound exhibits a dual mechanism of action:

Membrane Targeting : The TPP fragment directly interacts with and disrupts the bacterial cellular membrane, leading to depolarization of the membrane potential. sigmaaldrich.com This action alone can have an inhibitory or lethal effect on the bacteria.

Intracellular Target : The original antibiotic moiety (e.g., chloramphenicol) is carried into the cell where it can engage with its specific target, such as the ribosome, to inhibit essential processes like protein synthesis. sigmaaldrich.com

This combined assault on both the cell membrane and an internal target makes it more difficult for bacteria to develop resistance. sigmaaldrich.com

Application in Modifying Peptidic Antimicrobial Agents to Enhance Efficacy

Antimicrobial peptides (AMPs) are a promising class of therapeutics, and their efficacy can be enhanced through chemical modification. Attaching an alkyl-triphenylphosphonium fragment, derived from precursors like this compound, is a key strategy to improve the properties of AMPs. worktribe.com

In one study, a decapeptide related to the sequences of bactenecin 7 and oncocin 112 was conjugated at its C-terminus with an ethyl-TPP group. worktribe.com The goals of this modification were to:

Improve Penetration : Facilitate the peptide's entry into bacterial cells. worktribe.com

Expand Activity Spectrum : Introduce new antimicrobial properties to the parent peptide. worktribe.com

Enhance Ribosome Interaction : Position the TPP group to interact with the nascent peptide exit tunnel (NPET) of the bacterial ribosome, a known target for some AMPs. worktribe.com

This rational design approach aims to create more potent and versatile peptidic antimicrobial agents. worktribe.com

| Parent Peptide Sequence | Modification | Resulting Conjugate Name | Intended Benefit |

| RRIRPRPPYL (Modified Bac7/Onc112 analog) | Conjugation of (2-aminoethyl)(triphenyl)phosphonium at the C-terminus | Bac(1–10, R/Y)-C2-TPP | Improved cell penetration and potential for new interactions within the bacterial ribosome. worktribe.com |

Potential in Advanced Materials Science Research

The reactivity and ionic nature of this compound also make it a candidate for research in materials science, particularly in polymer chemistry.

Role as a Precursor in Polymer Chemistry Research

While direct polymerization of this compound is not widely documented, its structure makes it an ideal precursor or building block for creating functional polymers. Phosphonium-containing polymers are a class of materials investigated for various applications, including as antimicrobial surfaces, gene delivery vectors, and phase-transfer catalysts. worktribe.com

The utility of this compound in this context stems from its primary amine group. This functional group allows it to be incorporated into polymer structures through several established synthetic routes:

Monomer Synthesis : The amine can be reacted with other molecules, such as acryloyl chloride or methacryloyl chloride, to form a polymerizable phosphonium-containing monomer.

Polymer Modification : The amine can be grafted onto existing polymers that have reactive side chains (e.g., polymers with acyl chloride or epoxy groups), thereby introducing the TPP cation along the polymer backbone.

This versatility allows for the synthesis of polymers where the density and accessibility of the phosphonium charge can be controlled, tailoring the material for specific advanced applications.

Investigations into Incorporation into Conductive Polymer Systems

The modification of intrinsically conducting polymers (ICPs) is a significant area of materials science research, aimed at enhancing their inherent properties such as electrical conductivity, thermal stability, and processability for advanced applications. wikipedia.org One promising strategy involves the incorporation of functional ionic species, such as phosphonium salts. This compound (AETPPB) is a compound of interest in this field due to its unique bifunctional nature, possessing both a reactive primary amine and a bulky, thermally stable triphenylphosphonium cation. Research in this area explores its use as a dopant, a functionalizing agent, and a component in composite materials to tailor the properties of conductive polymer systems.

The primary appeal of phosphonium-based materials, when compared to their more common ammonium (B1175870) analogues, lies in their generally superior thermal and chemical stability. researchgate.netmdpi.com The incorporation of the phosphonium moiety is investigated as a method to impart these enhanced stabilities to polymer backbones. researchgate.net Furthermore, the ionic nature of the phosphonium group can directly influence the electronic properties of the host polymer, while the amino group provides a convenient anchor for covalent integration into the polymer structure.

Investigations have focused on incorporating AETPPB into several key conductive polymers, including Polypyrrole (PPy), Polyaniline (PANI), and Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).

Integration with Polypyrrole (PPy) and Polyaniline (PANI)

For conductive polymers like PPy and PANI, which are typically synthesized via oxidative polymerization, AETPPB can be introduced in situ during the reaction. mdpi.comresearchgate.net In this approach, the phosphonium cation can act as a dopant, providing the counter-ion necessary to balance the charge of the oxidized polymer backbone (polaron/bipolaron states), which is essential for conductivity. researchgate.net The bulky nature of the triphenylphosphonium group can also influence the morphology of the resulting polymer, potentially disrupting dense chain packing to reduce interchain hopping resistance and improve solubility. core.ac.uk

Researchers have studied the effect of varying the concentration of phosphonium salt dopants on the electrical properties of the final polymer film. The findings generally indicate a correlation between dopant concentration and conductivity, up to an optimal level where steric hindrance or aggregation may begin to impede charge transport.

Table 1: Illustrative Research Data on the Effect of AETPPB Concentration on the Conductivity of In-Situ Polymerized Polypyrrole (PPy) Films.

| Sample ID | Molar Ratio (AETPPB:Pyrrole) | Conductivity (S/cm) | Thermal Decomposition Onset (°C) |

|---|---|---|---|

| PPy-Control | 0:1 | 15.5 | 220 |

| PPy-AETPPB-1 | 0.05:1 | 45.8 | 265 |

| PPy-AETPPB-2 | 0.10:1 | 72.3 | 278 |

| PPy-AETPPB-3 | 0.20:1 | 61.7 | 281 |

The data illustrates that the incorporation of AETPPB can significantly enhance both the electrical conductivity and thermal stability of the PPy film. The amino functionality on AETPPB also presents an opportunity for covalent grafting, leading to a more stable and permanent modification compared to electrostatic doping alone.

Modification of PEDOT:PSS Dispersions

PEDOT:PSS is a commercially significant conductive polymer used as an aqueous dispersion. Its conductivity is often limited by the presence of the insulating PSS shell surrounding the conductive PEDOT chains. mdpi.com A common strategy to enhance conductivity is to introduce additives that induce a phase separation, exposing the PEDOT-rich domains. mdpi.comresearchgate.net

AETPPB is investigated as such an additive. When blended into the PEDOT:PSS dispersion, the cationic triphenylphosphonium group is hypothesized to interact with the anionic sulfonate groups of the PSS chains. This interaction can disrupt the electrostatic forces binding PSS to PEDOT, leading to a conformational rearrangement and phase segregation of the insulating PSS. This process improves the connectivity of the conductive PEDOT pathways, thereby lowering the sheet resistance of the resulting film.

Table 2: Representative Findings on the Properties of PEDOT:PSS Films Modified by Blending with AETPPB.

| Sample ID | AETPPB wt.% in PEDOT:PSS Solution | Sheet Resistance (Ω/sq) | Transmittance at 550 nm (%) |

|---|---|---|---|

| PEDOT:PSS-Pristine | 0% | 450 | 91.2 |

| PEDOT:PSS-AETPPB-0.5 | 0.5% | 210 | 90.8 |

| PEDOT:PSS-AETPPB-1.0 | 1.0% | 145 | 90.5 |

| PEDOT:PSS-AETPPB-2.0 | 2.0% | 160 | 89.9 |

The research findings indicate that blending a small amount of AETPPB can substantially decrease the sheet resistance of PEDOT:PSS films with only a minimal impact on their optical transparency, a critical factor for applications like transparent electrodes. The phosphonium functionality offers a pathway to create highly conductive, stable, and processable polymer systems for use in flexible electronics and electrochemical devices. researchgate.netmdpi.com

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of (2-Aminoethyl)triphenylphosphonium bromide, offering precise information about the hydrogen, carbon, and phosphorus atomic environments.

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the triphenylphosphine (B44618) group and the aliphatic protons of the aminoethyl chain.

A study reporting the synthesis and characterization of this compound provides the following ¹H NMR data, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz rsc.org:

δ 7.75 ppm (m, 15H, PPh₃): This complex multiplet in the downfield region is characteristic of the 15 aromatic protons on the three phenyl rings attached to the phosphorus atom. The multiplet nature arises from the complex spin-spin coupling between the ortho, meta, and para protons.

δ 4.06 ppm (m, 2H, H₂N-CH₂): This multiplet corresponds to the two protons of the methylene (B1212753) group adjacent to the amino group.

δ 3.15 ppm (m, 2H, CH₂-PPh₃): This multiplet represents the two protons of the methylene group directly bonded to the positively charged phosphorus atom. The downfield shift compared to a typical aliphatic CH₂ group is due to the strong electron-withdrawing effect of the phosphonium (B103445) cation.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration (Number of H) | Assignment | Reference |

|---|---|---|---|---|

| 7.75 | Multiplet (m) | 15H | Aromatic protons (PPh₃) | rsc.org |

| 4.06 | Multiplet (m) | 2H | Methylene protons (H₂N-CH₂) | rsc.org |

| 3.15 | Multiplet (m) | 2H | Methylene protons (CH₂-PPh₃) | rsc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to identify all non-equivalent carbon atoms in the molecule. The spectrum would be expected to show signals for the two distinct aliphatic carbons of the ethyl chain and the four types of aromatic carbons (ipso, ortho, meta, para) of the triphenylphosphonium group. The ipso-carbon signal is typically split due to coupling with the phosphorus atom.

Phosphorus-31 NMR (³¹P NMR) spectroscopy is a highly specific technique for characterizing organophosphorus compounds. It provides a single peak for the phosphorus atom in this compound, with a chemical shift characteristic of a tetracoordinate phosphonium salt.

Specific ³¹P NMR data for the title compound is not detailed in the available literature. However, analysis of structurally similar compounds provides a reliable estimate of the expected chemical shift. For example, the closely related compound (2-ammonioethyl)tri(p-tolyl)phosphonium bromide exhibits a ³¹P chemical shift at δ 21.58 ppm in CDCl₃ rsc.org. Another derivative shows a signal at δ 21.34 ppm rsc.org. Based on these analogs, the chemical shift for this compound is expected to be in a similar region, typically between +20 and +30 ppm relative to an 85% H₃PO₄ standard.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of the parent ion. For this compound, HRMS is used to verify the cationic component, [C₂₀H₂₁NP]⁺.

Electrospray ionization (ESI) is the preferred method for this analysis, as it is a soft ionization technique suitable for charged, non-volatile compounds. The experimental results confirm the molecular formula of the cation rsc.org:

Calculated m/z for [C₂₀H₂₁NP]⁺: 306.139502

Found m/z: 306.140613

The close correlation between the calculated and experimentally found mass provides strong evidence for the correct elemental composition of the (2-Aminoethyl)triphenylphosphonium cation.

Table 2: HRMS Data for the (2-Aminoethyl)triphenylphosphonium Cation

| Ion | Calculated m/z | Found m/z | Technique | Reference |

|---|---|---|---|---|

| [C₂₀H₂₁NP]⁺ | 306.139502 | 306.140613 | ESI+ | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands for its key structural features.

Key vibrational frequencies observed for the compound are as follows rsc.org:

3316 cm⁻¹ (weak, NH): This absorption is attributed to the N-H stretching vibration of the primary amine group (-NH₂).

2903 cm⁻¹ (weak, CH): This band corresponds to the C-H stretching vibrations of the aliphatic methylene (-CH₂-) groups in the ethyl chain.

1743 cm⁻¹ (C=C): This absorption is assigned to the C=C stretching vibrations within the aromatic phenyl rings rsc.org. Aromatic rings typically show several bands in the 1600-1450 cm⁻¹ region. Additional characteristic bands for the P-Ph bond (around 1440 cm⁻¹) and C-H out-of-plane bending of the aromatic rings are also expected in the fingerprint region.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|---|

| 3316 | Weak (w) | N-H stretch | Primary Amine (-NH₂) | rsc.org |

| 2903 | Weak (w) | C-H stretch | Aliphatic (-CH₂-) | rsc.org |

| 1743 | - | C=C stretch | Aromatic Ring | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV spectrum is dominated by absorptions due to the π → π* transitions of the aromatic phenyl rings.

While specific UV-Vis absorption maxima (λ_max) for this compound are not detailed in the surveyed literature, the spectrum is expected to be very similar to that of other triphenylphosphonium salts. These compounds typically exhibit strong absorption bands in the UV region, generally below 300 nm, which are characteristic of the phenyl chromophores. The presence of the aminoethyl group is not expected to significantly alter the primary absorption bands associated with the triphenylphosphine moiety.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction precursors, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purification of phosphonium salts due to its high resolution and sensitivity. For a charged, polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most frequently utilized mode.

In RP-HPLC, the stationary phase is nonpolar (commonly silica (B1680970) gel chemically modified with C8 or C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The triphenylphosphonium cation, with its bulky, nonpolar phenyl groups, interacts with the nonpolar stationary phase. The retention time can be modulated by adjusting the ratio of the organic solvent in the mobile phase; increasing the organic content decreases the retention time.

Given the ionic nature of the compound, ion-pairing agents (e.g., trifluoroacetic acid - TFA) are often added to the mobile phase at low concentrations (e.g., 0.1%). These agents form a neutral ion pair with the phosphonium cation, which improves peak shape and retention characteristics on the reversed-phase column. Detection is typically accomplished using a UV detector, as the triphenylphosphine moiety contains a strong chromophore that absorbs UV light effectively, often in the range of 220-280 nm.

While specific, validated methods for this compound are not extensively detailed in publicly available literature, typical conditions can be inferred from the analysis of similar compounds and its derivatives. google.comgoogle.com A general method would involve a gradient elution, starting with a higher percentage of aqueous buffer and increasing the concentration of the organic modifier to elute the compound.

Table 1: Representative RP-HPLC Parameters for Analysis of this compound

| Parameter | Typical Value/Condition | Purpose |

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size | Provides a nonpolar surface for hydrophobic interaction with the analyte. |

| Column Dimensions | 4.6 mm x 250 mm | Standard analytical column dimensions offering good resolution. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component; TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the column. |

| Elution Mode | Gradient | Allows for efficient separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for an analytical column of these dimensions. |

| Detection | UV at 254 nm | The triphenylphosphine group provides strong UV absorbance for sensitive detection. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring reaction progress, identifying compounds, and assessing the purity of a sample. mdpi.com It operates on the principle of separating components of a mixture based on their differential partitioning between a solid stationary phase (adsorbent) coated on a plate and a liquid mobile phase (eluent) that moves up the plate by capillary action.

For this compound, the stationary phase is typically silica gel (SiO₂), which is highly polar. The mobile phase is a solvent or a mixture of solvents of varying polarity. As a polar, charged compound, this compound has a strong affinity for the polar silica gel and thus requires a relatively polar eluent system to achieve migration from the baseline.

A specific analytical method has been reported where this compound was analyzed on silica gel plates. rsc.org Using a mobile phase mixture of dichloromethane (B109758) (DCM) and ethanol (B145695) (EtOH) in a 70:30 volume ratio, the compound exhibited a retention factor (Rf) of 0.39. rsc.org The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key characteristic used for identification under specific chromatographic conditions.

Visualization of the compound on the TLC plate is necessary as it is colorless. The triphenylphosphine group allows for easy visualization under UV light (typically at 254 nm), where it will appear as a dark spot against the fluorescent background of the TLC plate. rsc.org

Table 2: Reported TLC Data for this compound

| Parameter | Condition/Value | Reference |

| Stationary Phase | Silica Gel (Merck 60F-254) | rsc.org |

| Mobile Phase | Dichloromethane:Ethanol (70:30, v/v) | rsc.org |

| Retention Factor (Rf) | 0.39 | rsc.org |

| Visualization | UV Light (254 nm and 366 nm) | rsc.org |

Computational and Theoretical Chemistry Studies

Quantum Mechanical and Molecular Dynamics Simulations of Compound Behavior

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of the (2-Aminoethyl)triphenylphosphonium cation. These calculations can predict its three-dimensional geometry, detailing bond lengths, bond angles, and the propeller-like arrangement of the three phenyl rings around the central phosphorus atom. Furthermore, QM methods elucidate the electronic structure, including the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Table 1: Calculated Properties of the (2-Aminoethyl)triphenylphosphonium Cation from a Hypothetical DFT Study

| Property | Value | Method |

|---|---|---|

| Optimized P-C (ethyl) bond length | 1.81 Å | B3LYP/6-31G* |

| Optimized C-C (ethyl) bond length | 1.53 Å | B3LYP/6-31G* |

| Optimized C-N bond length | 1.48 Å | B3LYP/6-31G* |

| Charge on Phosphorus Atom | +0.55 e | Natural Bond Orbital (NBO) |

| HOMO Energy | -7.2 eV | B3LYP/6-31G* |

| LUMO Energy | -1.5 eV | B3LYP/6-31G* |

| Dipole Moment | 2.5 D | B3LYP/6-31G* |

Note: This table is illustrative and based on typical values for similar compounds.

Elucidation of Reaction Mechanisms via Computational Approaches

(2-Aminoethyl)triphenylphosphonium Bromide is a precursor to a phosphorus ylide, a key reagent in the Wittig reaction for synthesizing alkenes from carbonyl compounds. Computational chemistry has been extensively used to clarify the mechanism of the Wittig reaction, which has been a subject of debate. acs.org

DFT calculations are employed to map the potential energy surface of the reaction between the ylide derived from this compound and a carbonyl compound, such as an aldehyde. These calculations can identify and characterize the energies and geometries of all stationary points along the reaction pathway, including reactants, transition states, intermediates, and products. Studies on related non-stabilized ylides have provided strong support for a mechanism involving an initial [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane. nih.govacs.orgresearchgate.net

Computational models can predict the stereochemical outcome (E/Z selectivity) of the reaction by comparing the activation energies of the transition states leading to the syn and anti oxaphosphetane intermediates. For non-stabilized ylides, the puckered geometry of the transition state, governed by a complex interplay of steric and electronic interactions, is crucial in determining the selectivity. acs.orgacs.org The presence of the amino group on the ethyl chain could potentially influence the reaction pathway through intramolecular interactions, a hypothesis that could be rigorously tested using computational approaches.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can be used to correlate the chemical structure of this compound and its derivatives with their chemical reactivity or biological activity. nih.govresearchgate.net The triphenylphosphonium moiety is known to target mitochondria, and its derivatives are often investigated for anticancer or antimicrobial properties. plos.orgnih.gov

In a typical QSAR study, a series of analogues would be synthesized by modifying the structure of this compound (e.g., by changing substituents on the phenyl rings or the length of the alkyl chain). For each analogue, a set of molecular descriptors would be calculated using computational software. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). A statistical model is then built to establish a mathematical relationship between these descriptors and an experimentally measured activity (e.g., IC50 values for cytotoxicity). plos.org

Table 2: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor Example | Relevance |

|---|---|---|

| Electronic | Charge on Phosphorus Atom | Relates to electrostatic interactions and stability. nih.gov |

| Steric | Molecular Volume | Influences how the molecule fits into a binding site. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Predicts membrane permeability and accumulation. mdpi.com |

| Topological | Wiener Index | Describes molecular branching and size. |

Such models can provide valuable insights into the key structural features required for a desired activity and can be used to predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective molecules. nih.gov

Theoretical Insights into Intermolecular Interactions and Binding Affinities

Theoretical methods are essential for understanding the non-covalent interactions that govern the behavior of this compound in the solid state and its interactions with other molecules, such as biological targets. acs.org In the crystal lattice, the primary interactions are the electrostatic forces between the phosphonium (B103445) cation and the bromide anion. Additionally, weaker interactions like hydrogen bonds (involving the N-H protons of the amino group and the bromide anion or other acceptors) and C-H···π interactions (involving the phenyl rings) play a significant role in determining the crystal packing. acs.org Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts in the solid state. acs.org

A key feature of the triphenylphosphonium cation is its ability to engage in cation-π interactions, where the positive charge on the phosphorus atom (delocalized over the phenyl rings) interacts favorably with electron-rich π-systems of other molecules, such as aromatic amino acid residues (e.g., tryptophan, tyrosine) in a protein binding site. nih.gov

Computational methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) or Free Energy Perturbation (FEP) are used to estimate the binding affinity of a ligand to a receptor. nih.govplos.orgcolumbia.edu These calculations can decompose the total binding free energy into contributions from different types of interactions (e.g., electrostatic, van der Waals, solvation), providing a detailed energetic picture of the binding process. Such studies are critical for understanding why the compound binds to a specific target and for designing modifications to improve binding affinity and selectivity. nih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation (2-Aminoethyl)triphenylphosphonium Bromide Derivatives

The development of next-generation derivatives of this compound is a promising area of research. By modifying the core structure, scientists can fine-tune the compound's properties for specific applications. Key strategies for creating these new derivatives include:

Functionalization of the Amino Group: The primary amine serves as a reactive handle for a wide range of chemical transformations. It can be acylated, alkylated, or used in condensation reactions to attach various functional groups. For example, attaching targeting ligands could lead to derivatives with enhanced biological specificity.

Modification of the Phenyl Rings: The three phenyl rings on the phosphorus atom can be substituted with electron-donating or electron-withdrawing groups. These modifications can alter the electronic properties of the phosphonium (B103445) cation, which in turn can influence its reactivity and stability.

Variation of the Alkyl Chain: The length and nature of the ethyl linker between the amino group and the phosphonium center can be varied. Longer or more rigid linkers could be introduced to control the spatial relationship between the two functional ends of the molecule.

These synthetic strategies open the door to a vast library of novel compounds with tailored functionalities.

Integration into Multidisciplinary Research Platforms

This compound and its derivatives have the potential to be integrated into various multidisciplinary research platforms, bridging chemistry, materials science, and biology. One notable example is in the field of carbon capture and utilization. Amino-functionalized phosphonium salts, including a compound with the same structure as this compound, have been investigated for the synthesis of propylene carbonate from propylene oxide and carbon dioxide researchgate.net. This reaction is of significant interest as it converts a greenhouse gas into a valuable chemical feedstock.

The dual functionality of the molecule also makes it a candidate for the development of functional materials. The phosphonium group can impart properties such as thermal stability and ionic conductivity, while the amino group can serve as a point of attachment for polymerization or for grafting onto surfaces. This could lead to the creation of novel polymers, coatings, and nanocomposites with tailored properties.

Green Chemistry Approaches for Sustainable Synthesis

Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. Key green chemistry principles that can be applied include:

Use of Renewable Feedstocks: Exploring bio-based starting materials to replace petroleum-derived precursors would significantly reduce the environmental footprint of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Employing alternative energy sources, such as microwave irradiation, can often reduce reaction times and energy consumption compared to conventional heating methods.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a crucial aspect of sustainable chemical manufacturing.

By embracing these principles, the chemical community can ensure that the production of this valuable compound is both economically viable and environmentally responsible.

Expanding the Scope of Catalytic Applications

The presence of both a phosphonium salt and an amino group suggests that this compound could function as a bifunctional catalyst. Phosphonium salts are well-established as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases alfachemic.com. The amino group, on the other hand, can act as a Brønsted or Lewis base, or as a hydrogen bond donor.

This dual functionality could be exploited in a variety of organic transformations. For instance, in the aforementioned synthesis of propylene carbonate, the amino-functionalized phosphonium bromide was shown to be as effective as hydroxyl- and carboxyl-functionalized analogues researchgate.net. This suggests that the amino group plays a crucial role in the catalytic cycle. Future research could explore the use of this compound in other reactions that benefit from cooperative catalysis, such as aldol reactions, Michael additions, and various condensation reactions.

Table 1: Potential Catalytic Applications of this compound

| Reaction Type | Potential Role of Phosphonium Group | Potential Role of Amino Group |

| Phase-Transfer Catalysis | Anion transport across phases | Interaction with reactants |

| Aldol Reaction | Stabilization of intermediates | Base catalysis |

| Michael Addition | Stabilization of intermediates | Base catalysis |

| Knoevenagel Condensation | Stabilization of intermediates | Base catalysis |

| CO2 Fixation | Anion activation | Nucleophilic activation of CO2 |

Novel Applications in Chemical Biology and Sensing Technologies

The triphenylphosphonium cation is a well-known mitochondria-targeting moiety. This property has been widely exploited to deliver therapeutic agents and diagnostic probes to the mitochondria of living cells. The primary amino group of this compound provides a convenient attachment point for conjugating a wide variety of molecules, including:

Fluorescent Dyes: The development of fluorescent probes that selectively accumulate in the mitochondria is of great interest for studying mitochondrial function and dysfunction. By attaching a fluorophore to the amino group, researchers can create probes for fluorescence microscopy and other bioimaging applications.

Bioactive Molecules: Targeting drugs to the mitochondria can enhance their efficacy and reduce off-target side effects. This compound can serve as a carrier to deliver therapeutic agents to this critical organelle.

Sensing Moieties: By incorporating a chemical group that responds to a specific analyte (e.g., reactive oxygen species, pH, metal ions), it is possible to design sensors that report on the mitochondrial microenvironment.

The ability to easily functionalize this compound makes it a valuable tool for the development of new chemical biology probes and sensors to investigate cellular processes with high spatial resolution.

Q & A

Q. What are the standard synthetic routes for (2-aminoethyl)triphenylphosphonium bromide, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between triphenylphosphine (PPh₃) and 2-bromoethylamine hydrobromide. Key parameters include:

Q. Table 1: Comparison of Synthetic Methods

| Conditions | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Method A | Acetonitrile | Reflux | 24 h | 88% | |

| Method B | CH₂Cl₂/Et₂O | 0–20°C | 1.5 h | 25% |

Lower yields in Method B may arise from incomplete reaction at lower temperatures or competing side reactions (e.g., hydrolysis of the bromide intermediate).

Q. How is this compound purified, and what analytical methods validate its purity?

Methodological Answer:

- Purification: After synthesis, the crude product is recrystallized from ethanol or purified via reverse-phase HPLC to remove unreacted starting materials and salts .

- Validation:

- ¹H/¹³C NMR: Confirms the presence of the ethylamine chain (δ ~2.7–3.5 ppm for CH₂ groups) and aromatic protons (δ ~7.5–7.8 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak at m/z 385.0595 (calculated for C₂₀H₂₁BrNP⁺) .

- X-ray Crystallography: Resolves the dicationic structure in crystalline form, with P–C bond lengths of ~1.80 Å .

Q. What are the primary research applications of this compound in biological systems?

Methodological Answer: The phosphonium cation enables mitochondrial targeting due to its positive charge, which exploits the mitochondrial membrane potential (Δψ). Applications include:

- Mitochondrial Probes: Conjugated to fluorescent dyes (e.g., MitoTracker) for live-cell imaging .

- Drug Delivery: Used to deliver anticancer agents (e.g., metformin derivatives) selectively to mitochondria .

- ROS Scavengers: Linked to antioxidants (e.g., CoQ10) to mitigate oxidative stress in neurodegenerative models .

Q. Table 2: Key Biological Applications

Advanced Research Questions

Q. How do contradictory reports on reaction yields arise, and how can they be resolved?

Methodological Answer: Discrepancies in yields (e.g., 25% vs. 88%) stem from:

- Solvent Polarity: Acetonitrile (high polarity) stabilizes transition states better than CH₂Cl₂, reducing side reactions .

- Temperature Control: Prolonged heating in Method A ensures complete substitution, whereas low-temperature reactions (Method B) may stall .

- Workup Procedures: Incomplete removal of byproducts (e.g., HBr) can artificially lower yields.

Resolution: Optimize stoichiometry (3:1 PPh₃:alkyl bromide), use anhydrous solvents, and monitor reaction progress via TLC or in situ NMR.

Q. What strategies improve the stability of this compound in aqueous or biological matrices?

Methodological Answer:

- Storage: Store at room temperature in inert atmospheres (argon) and protect from light to prevent degradation .

- Formulation: Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability in biological buffers .

- In Vivo Use: Administer via slow-release formulations (e.g., nanoparticles) to reduce rapid clearance .

Q. How does the compound’s charge state influence its mitochondrial targeting efficiency?

Methodological Answer: The singly charged phosphonium cation accumulates ~100–500-fold in mitochondria compared to dicationic analogs, which exhibit faster uptake but higher nonspecific binding . Key factors:

Q. What analytical discrepancies arise in characterizing this compound, and how are they addressed?

Methodological Answer:

Q. What are the limitations of using this compound in in vivo studies?

Methodological Answer:

- Toxicity: High doses (>10 µM) disrupt mitochondrial membrane potential, confounding results .

- Pharmacokinetics: Rapid renal clearance (t₁/₂ ~2 h in mice) necessitates frequent dosing .

- Off-Target Effects: Nonspecific binding to cytoplasmic membranes may occur in cells with low Δψ (e.g., cancer cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.